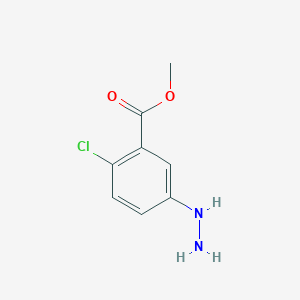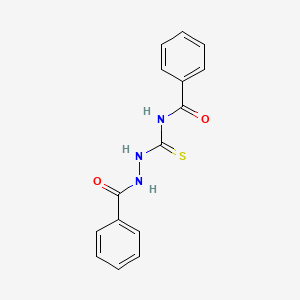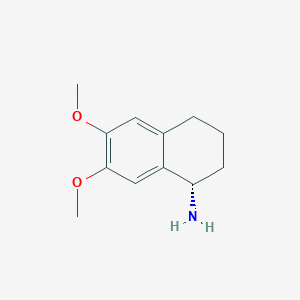
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves multiple steps, starting from the basic structure of Valsartan. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .
Analyse Des Réactions Chimiques
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Applications De Recherche Scientifique
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves its interaction with the angiotensin II receptor, similar to Valsartan. By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride can be compared with other similar compounds, such as:
Valsartan: The parent compound, which is widely used as an antihypertensive agent.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Candesartan: Known for its high potency and long duration of action.
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages in certain research applications .
Propriétés
Numéro CAS |
1111177-20-8 |
|---|---|
Formule moléculaire |
C₂₀H₂₃N₅O₂ · HCi |
Poids moléculaire |
365.433646 |
Synonymes |
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, L-Valine, Methyl Ester, Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)



